molecular formula C10H11F3O B3294266 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol CAS No. 886843-09-0

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol

Cat. No.: B3294266
CAS No.: 886843-09-0
M. Wt: 204.19 g/mol
InChI Key: ZKXRVUUNYLRERR-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol (CAS 886843-09-0) is a synthetic phenolic compound of interest in advanced chemical and materials research. Phenolic compounds are widely recognized as versatile building blocks for synthesizing bioactive natural products and functional polymers . The meta-aryloxy phenol structure, a class to which this compound is related, is significant in industrial and materials science applications, where such molecules are investigated for their potential as antioxidants, ultraviolet absorbers, and flame retardants . These properties make related compounds valuable in developing high-performance materials, including plastics, adhesives, and coatings that require enhanced thermal stability . In pharmaceutical research, structurally complex phenols serve as key intermediates in synthesizing receptor antagonists and other pharmacologically active molecules . The presence of the trifluoromethyl group is a notable structural feature, as it can significantly influence a compound's electronegativity, metabolic stability, and binding affinity, which are critical parameters in medicinal chemistry and agrochemical design . As a research chemical, this product is offered for use in these and other exploratory applications, including organic synthesis and the development of novel polymeric systems. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, as phenolic compounds can exhibit certain hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXRVUUNYLRERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Phenol and Its Precursors

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol is critically dependent on the efficient preparation of its constituent parts: the trifluoromethylated tertiary butyl group and the phenol (B47542) ring.

Synthesis of Trifluoromethyl-Containing Aliphatic Building Blocks

The key aliphatic precursor for introducing the 1,1,1-trifluoro-2-methylpropan-2-yl moiety is typically an alcohol or an alkene, which can act as an electrophile in subsequent reactions.

1,1,1-Trifluoro-2-methylpropan-2-ol: This tertiary alcohol is a primary building block. Its synthesis is commonly achieved through the nucleophilic addition of a methyl group to 1,1,1-trifluoroacetone. The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a suitable nucleophile for this transformation. The reaction proceeds by attacking the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide.

Synthesis of 1,1,1-Trifluoro-2-methylpropan-2-ol

Figure 1: Synthesis of 1,1,1-Trifluoro-2-methylpropan-2-ol via Grignard reaction.

2-(Trifluoromethyl)propene (B1295193): This alkene serves as an alternative precursor. It can be synthesized from 1,1,1-trifluoro-2-methylpropan-2-ol via an acid-catalyzed dehydration reaction. The stability of the intermediate tertiary carbocation facilitates this elimination process.

Direct Synthesis Routes to this compound

Direct routes aim to form the crucial carbon-carbon bond between the aliphatic trifluoromethylated group and the phenolic ring.

Electrophilic Aromatic Substitution Approaches on Phenol Derivatives

The most direct conceptual approach is the Friedel-Crafts alkylation of phenol. frontiersin.orgsigmaaldrich.com This reaction involves the generation of an electrophile from the aliphatic precursor, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strong activating group and directs substitution to the ortho and para positions. nih.gov

A plausible route involves the reaction of phenol with 1,1,1-trifluoro-2-methylpropan-2-ol or 2-(trifluoromethyl)propene in the presence of a strong acid catalyst.

Catalyst: Strong Brønsted acids (e.g., trifluoromethanesulfonic acid, TfOH) or Lewis acids (e.g., aluminum chloride, AlCl₃) can be employed. nih.govresearchgate.net

Mechanism: The acid catalyst facilitates the formation of a tertiary carbocation, (CH₃)₂C⁺-CF₃, from the alcohol or alkene. This carbocation then acts as the electrophile, attacking the phenol ring, preferentially at the para position due to reduced steric hindrance compared to the ortho positions. A subsequent deprotonation step restores the aromaticity of the ring.

Challenges: A significant challenge in Friedel-Crafts reactions with phenols is the potential for O-alkylation to form an ether, competing with the desired C-alkylation. nih.gov Furthermore, Lewis acids can complex with the lone pairs of the hydroxyl oxygen, which can deactivate the ring towards electrophilic attack. nih.gov Using a large excess of the catalyst can sometimes favor C-alkylation. nih.gov

Table 1: Proposed Conditions for Friedel-Crafts Alkylation of Phenol

Alkylating AgentCatalystSolventExpected Major Product
1,1,1-Trifluoro-2-methylpropan-2-olTrifluoromethanesulfonic Acid (TfOH)NitromethaneThis compound
2-(Trifluoromethyl)propeneAluminum Chloride (AlCl₃)Carbon DisulfideThis compound

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

An alternative to electrophilic substitution is the use of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. princeton.edu These methods generally involve the coupling of an organometallic reagent with an organic halide or triflate.

A hypothetical, yet plausible, route would be a Suzuki-Miyaura coupling. This would involve the reaction of a 4-substituted phenol derivative (such as 4-iodophenol (B32979) or its protected form) with an organoboron reagent like (1,1,1-trifluoro-2-methylpropan-2-yl)boronic acid.

Reaction Components:

Aryl Partner: 4-Iodophenol or 4-bromophenol (B116583) (with the hydroxyl group potentially protected).

Alkyl Partner: (1,1,1-Trifluoro-2-methylpropan-2-yl)boronic acid or a corresponding boronate ester (e.g., a MIDA boronate). sigmaaldrich.com The synthesis of this specific tertiary alkylboronic acid is challenging but could potentially be achieved through methods like the hydroboration of 2-(trifluoromethyl)propene or via lithiation followed by trapping with a borate (B1201080) ester.

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. While the Suzuki coupling of tertiary alkylboronic acids can be challenging, specialized ligands and reaction conditions have been developed to facilitate such transformations. researchgate.net

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the challenges associated with classical methods, advanced synthetic techniques can be considered. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. For the Friedel-Crafts alkylation described, microwave irradiation could potentially enhance the rate of the desired C-alkylation over competing side reactions. Similarly, for the palladium-catalyzed coupling, microwave heating can significantly reduce reaction times and improve the efficiency of catalyst turnover.

Asymmetric Synthesis Methodologies for Chiral Analogs Utilizing Chiral Catalysts

While this compound itself is an achiral molecule, the development of synthetic routes to its chiral analogs is a significant area of research. These chiral molecules are crucial for applications where specific stereochemistry is required for biological activity or material properties. Asymmetric synthesis of these analogs is achieved by employing chiral catalysts that can control the stereochemical outcome of the reaction. researchgate.netmdpi.com

A prominent strategy is the asymmetric Friedel-Crafts alkylation of phenols or other aromatic precursors with prochiral electrophiles, such as trifluoromethylated pyruvates or ketones. mdpi.com In this approach, a chiral catalyst, often a complex of a metal with a chiral ligand, coordinates with the reactants to create a chiral environment. This environment favors the formation of one enantiomer over the other.

Key research findings in this area have demonstrated the efficacy of various catalyst systems:

Chiral Metal-Ligand Complexes: Complexes of copper(II) triflate (Cu(OTf)₂) with chiral bis(oxazoline) (BOX) ligands have been successfully used in the asymmetric alkylation of indoles with trifluoromethyl pyruvates. mdpi.com A similar strategy could be adapted for the synthesis of chiral phenol analogs. The chiral ligand creates a specific three-dimensional space around the metal center, directing the approach of the phenol to the prochiral electrophile.

Dinuclear Zinc Catalysts: Trost's dinuclear zinc-ProPhenol catalyst has also shown high efficiency in similar asymmetric Friedel-Crafts reactions. mdpi.com This type of catalyst can activate the electrophile and control the enantioselectivity of the C-C bond formation.

Chiral Brønsted Acids: Chiral phosphoric acids derived from BINOL are powerful catalysts for enantioselective reactions, including Friedel-Crafts alkylations. mdpi.com These catalysts function by protonating the electrophile and forming a chiral ion pair, which then reacts with the nucleophilic phenol to yield an enantiomerically enriched product.

Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in a variety of asymmetric transformations. researchgate.netnih.gov These catalysts can activate substrates through the formation of covalent intermediates or non-covalent interactions, such as hydrogen bonding, to induce stereoselectivity. nih.govnih.gov

The table below summarizes representative chiral catalyst systems applicable to the synthesis of chiral analogs.

Catalyst TypeChiral Ligand/MotifMetal (if applicable)Applicable Reaction TypePotential Chiral Analog
Metal ComplexBis(oxazoline) (BOX)Copper (Cu)Friedel-Crafts AlkylationChiral α-trifluoromethyl tertiary alcohols
Metal ComplexProPhenolZinc (Zn)Friedel-Crafts AlkylationChiral α-trifluoromethyl tertiary alcohols
Brønsted AcidBINOL-derived phosphoric acidN/AFriedel-Crafts AlkylationChiral substituted phenols
OrganocatalystCinchona Alkaloid derivativeN/AMichael Addition / UmpolungChiral γ-amino ketones (as precursors)

Optimization of Reaction Conditions and Solvent Systems

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. sigmaaldrich.com Optimization of these parameters is a critical step in developing a robust and scalable synthetic process. nih.govscielo.br The primary method for synthesizing the target compound is the Friedel-Crafts alkylation of phenol with a suitable C4-trifluoroalkylating agent.

Key parameters that are typically optimized include:

Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., H₂SO₄, trifluoroacetic acid) catalyst are crucial. mt.comnih.gov The catalyst's strength influences the rate of carbocation formation and can affect the regioselectivity (ortho vs. para substitution) and the extent of side reactions like overalkylation. mt.com

Solvent: The solvent system plays a significant role. The polarity and coordinating ability of the solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include non-polar solvents like dichloromethane (B109758) or nitrobenzene. scielo.br More environmentally friendly "green" solvents are also being explored. scielo.br

Temperature: Temperature control is vital. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and reduce selectivity. scielo.br Conversely, lower temperatures may slow the reaction down but often improve selectivity.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal time. scielo.br

Reactant Stoichiometry: The molar ratio of phenol to the alkylating agent can influence the product distribution. An excess of phenol is often used to minimize polysubstitution. sigmaaldrich.com

The following table outlines the impact of varying reaction conditions on the synthesis.

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst Strong Lewis Acid (e.g., AlCl₃)Milder Lewis Acid (e.g., FeCl₃)Condition A may give higher conversion but potentially more byproducts.Stronger acids generate the electrophile faster but can also promote side reactions. mt.com
Solvent Non-polar (e.g., Dichloromethane)Polar aprotic (e.g., Acetonitrile)Condition A is typical for Friedel-Crafts. Condition B might be better for solubility but could deactivate the catalyst.Solvent choice affects reactant solubility and catalyst activity. Acetonitrile (B52724) provided good balance in some oxidative coupling reactions. scielo.br
Temperature Room TemperatureReflux (e.g., 85°C)Reflux conditions may increase reaction rate but could decrease selectivity.Higher temperatures provide more energy for the reaction to overcome the activation barrier but can also enable side reactions. scielo.br
Time Short (e.g., 4 hours)Long (e.g., 20 hours)Optimal time balances conversion and selectivity; longer times may lead to product degradation or side reactions.Reaction monitoring is key to finding the point of maximum desired product formation before side reactions dominate. scielo.br

Elucidation of Reaction Mechanisms and Chemical Transformations of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Phenol

Mechanistic Investigations of Electrophilic and Nucleophilic Reactivity of the Phenolic Moiety

The phenolic moiety, consisting of a hydroxyl group attached to a benzene (B151609) ring, is a key determinant of the molecule's reactivity.

Electrophilic Reactivity:

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activation is directed primarily to the ortho and para positions relative to the hydroxyl group.

In the case of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol, the para position is occupied by the bulky trifluoromethylated alkyl group. This has two significant consequences for electrophilic substitution:

Steric Hindrance: The large size of the 4-substituent sterically hinders the approach of electrophiles to the para position, effectively blocking reactions at this site.

Directing Effect: With the para position blocked, electrophilic substitution is directed exclusively to the two equivalent ortho positions (carbons 2 and 6).

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield ortho-substituted products. The reaction mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity.

Nucleophilic Reactivity:

While the phenol (B47542) itself is a weak nucleophile, its conjugate base, the phenoxide ion, is a strong nucleophile. The phenoxide is formed by deprotonating the phenol with a suitable base. The resulting negative charge on the oxygen atom enhances its ability to attack electrophiles.

The phenoxide of this compound can participate in several important reactions:

Williamson Ether Synthesis: The phenoxide can react with primary alkyl halides via an SN2 mechanism to form aryl ethers.

Esterification: Reaction with acyl halides or acid anhydrides yields phenolic esters.

The nucleophilicity of the phenoxide is influenced by the substituents on the aromatic ring. Electron-donating groups generally increase nucleophilicity, while electron-withdrawing groups decrease it. In this molecule, the alkyl portion of the para-substituent is weakly electron-donating through induction, while the trifluoromethyl group is strongly electron-withdrawing. The net effect on the oxygen's nucleophilicity would depend on the balance of these opposing influences.

Table 1: Predicted Reactivity of the Phenolic Moiety
Reaction TypeReactivityKey Mechanistic FeaturePredicted Outcome for this compound
Electrophilic Aromatic SubstitutionActivated Ring (-OH group)Formation of arenium ion intermediateSubstitution occurs at ortho positions due to para-blocking
Nucleophilic Attack (as Phenoxide)Strong NucleophileSN2 displacement or nucleophilic acyl substitutionFormation of ethers and esters

Reaction Pathways Involving the Trifluoromethylated Alkyl Group

The 1,1,1-trifluoro-2-methylpropan-2-yl group significantly influences the molecule's properties and reactivity.

The C-F bonds within the trifluoromethyl group are exceptionally strong, making the group generally stable and resistant to many chemical transformations. However, under certain harsh conditions, such as in the presence of superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination to form reactive electrophilic species like carbocations or acylium cations. These intermediates can then participate in reactions like Friedel-Crafts-type alkylations.

Reactions involving nucleophilic attack on the trifluoromethyl group are also known, though they are less common and typically require specific conditions or activating groups on the aromatic ring. The tertiary nature of the carbon atom attached to both the phenyl ring and the trifluoromethyl group makes it sterically hindered and not susceptible to standard SN1 or SN2 reactions.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions:

Phenolic derivatives can undergo several types of rearrangement reactions. One notable example is the Fries rearrangement , where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. If this compound were first acylated to form an ester, this derivative could potentially undergo a Fries rearrangement. The reaction is selective for the ortho and para positions. Given that the para position is blocked in the starting phenol, the acyl group would be expected to migrate to an ortho position. The product selectivity (ortho vs. para) in a typical Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent.

Another potential rearrangement is the Photo-Fries rearrangement , which proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst.

Fragmentations:

Under mass spectrometry (MS) conditions, molecules undergo fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely be characterized by several key bond cleavages. Aromatic compounds typically show strong molecular ion peaks due to their stability.

Expected fragmentation pathways could include:

Loss of a methyl group (CH₃): Cleavage of the C-C bond in the tertiary alkyl group would lead to a fragment with a mass loss of 15 amu.

Loss of the trifluoromethyl radical (•CF₃): This would result in a significant fragment with a mass loss of 69 amu.

Cleavage of the entire alkyl substituent: This would generate a phenol radical cation.

The study of fragmentation patterns of related fluorinated and trifluoromethylated aromatic compounds can provide further insight into the expected behavior of this specific molecule.

Biocatalytic Transformations and Enzymatic Resolution Studies of Related Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as laccases and lipases are particularly relevant for the transformation of phenolic and fluorinated compounds.

Laccase-Mediated Transformations:

Laccases are copper-containing oxidoreductase enzymes that can catalyze the oxidation of a wide range of phenolic compounds. The mechanism involves the generation of phenoxy radicals from the phenolic substrate. These highly reactive radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, or polymers. Laccases have been used for the transformation and detoxification of various phenolic pollutants. A laccase from Trametes versicolor, for example, has been used to polymerize phenolic compounds from wine lees extract. It is plausible that this compound could serve as a substrate for laccase-mediated oxidation, leading to the formation of novel oligomeric structures.

Enzymatic Resolution:

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of fluorinated compounds. For instance, Candida antarctica lipase B (CALB) has demonstrated excellent selectivity in the transesterification of racemic fluorinated aromatic alcohols, yielding enantiomerically pure alcohols and esters. Hydrolases have also been employed for the kinetic resolution of fluorinated racemates of arylcarboxylic acids through the enantioselective hydrolysis of their esters. While this compound itself is achiral, related chiral fluorinated compounds are often synthesized and resolved using these enzymatic methods, highlighting the compatibility of biocatalysts with fluorinated substrates.

Table 2: Summary of Potential Biocatalytic Transformations
Enzyme ClassReaction TypeRelevance to Related Compounds
LaccasesOxidative PolymerizationCatalyzes the oxidation of phenols to phenoxy radicals, leading to polymerization.
Lipases/HydrolasesKinetic ResolutionUsed for enantioselective acylation or hydrolysis of racemic fluorinated alcohols and esters.
Cytochrome P450sHydroxylation/OtherCan catalyze a variety of reactions, including the synthesis of organic fluorocarbon alkanes.

Advanced Structural Characterization and Spectroscopic Analysis of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all proton, carbon, and fluorine signals, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The aromatic region typically shows a characteristic AA'BB' splitting pattern for 1,4-disubstituted benzene (B151609) rings. The protons ortho to the hydroxyl group (and meta to the alkyl group) would appear as a doublet, while the protons ortho to the alkyl group (and meta to the hydroxyl group) would appear as another doublet.

The six protons of the two equivalent methyl groups are expected to produce a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet would be influenced by the adjacent quaternary carbon and the trifluoromethyl group. The phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Its identity can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3Doublet (d)2HAr-H (ortho to C(CH₃)₂CF₃)
~ 6.8Doublet (d)2HAr-H (ortho to OH)
~ 5.0Broad Singlet (br s)1HOH
~ 1.6Singlet (s)6HC(CH ₃)₂CF₃

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The trifluoromethyl (CF₃) carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The quaternary carbon attached to the CF₃ group will also show coupling to fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoro-tert-butyl group. The carbon bearing the hydroxyl group (C-OH) is expected at a downfield shift, while the carbon attached to the alkyl group will also be clearly identifiable. The two equivalent methyl carbons will produce a single signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~ 155SingletC -OH
~ 135SingletC -C(CH₃)₂CF₃
~ 128SingletAr-C H (ortho to C(CH₃)₂CF₃)
~ 127Quartet (q, ¹JCF ≈ 285 Hz)C F₃
~ 115SingletAr-C H (ortho to OH)
~ 45Quartet (q, ²JCF ≈ 25 Hz)C (CH₃)₂CF₃
~ 25SingletC(C H₃)₂CF₃

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.org The trifluoromethyl group in this compound contains three chemically and magnetically equivalent fluorine atoms. In a proton-decoupled ¹⁹F NMR spectrum, these three fluorine atoms are expected to produce a single, sharp singlet. nih.gov The chemical shift of this signal is characteristic of a CF₃ group attached to a quaternary carbon. nih.gov The absence of coupling in the decoupled spectrum confirms the structural arrangement where the CF₃ group is not adjacent to any protons. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for quantitative analysis and purity assessment. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -70 to -80Singlet (s)CF

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. The molecular formula of this compound is C₁₀H₁₁F₃O. HRMS can confirm this composition by measuring the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) to within a few parts per million (ppm). This high level of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. Analysis of the isotopic pattern, particularly the relative abundance of the [M+1]⁺ peak arising from the natural abundance of ¹³C, further corroborates the determined elemental formula.

Table 4: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₀H₁₂F₃O⁺205.0835
[M-H]⁻C₁₀H₁₀F₃O⁻203.0690

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govsigmaaldrich.com This technique is particularly useful for analyzing the purity of this compound and for its quantitation in complex mixtures. mdpi.com A reversed-phase HPLC method, using a C18 column, could effectively separate the compound from potential impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. sigmaaldrich.comnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily detected. Tandem mass spectrometry (LC-MS/MS) can be used for more selective and sensitive detection by monitoring a specific fragmentation of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds and functional groups. For this compound, the FT-IR spectrum is anticipated to exhibit characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-carbon (C-C) aromatic, carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds.

The presence of the bulky trifluoromethyl and tertiary butyl groups attached to the phenol (B47542) ring is expected to influence the exact position and intensity of these vibrational bands. The strong electron-withdrawing nature of the trifluoromethyl group can affect the electronic environment of the entire molecule, leading to shifts in the absorption frequencies compared to simpler phenols.

An illustrative FT-IR data table is presented below, detailing the expected vibrational modes and their corresponding wavenumbers. It is important to note that these are predicted values based on the analysis of analogous compounds and have not been experimentally verified for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3600-3200O-H stretch (hydrogen-bonded)Phenolic Hydroxyl
~3100-3000C-H stretch (aromatic)Phenyl Ring
~2980-2850C-H stretch (aliphatic)Methyl Groups
~1600 & ~1500C=C stretch (aromatic ring)Phenyl Ring
~1450 & ~1370C-H bend (aliphatic)Methyl Groups
~1300-1100C-F stretch (strong, multiple bands)Trifluoromethyl Group
~1260-1200C-O stretch (phenol)Phenolic Hydroxyl
~900-675C-H bend (out-of-plane, aromatic)Phenyl Ring

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not available, the table below provides a hypothetical set of crystallographic parameters based on data from structurally related fluorinated phenolic compounds. nih.govnih.govresearchgate.net This data is for illustrative purposes only and does not represent experimentally determined values for the title compound.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)8-12
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1800-2500
Z4
Density (calculated) (g/cm³)1.3-1.5

The conformational analysis derived from X-ray crystallography would be crucial in understanding the steric and electronic effects of the substituents on the phenolic ring. The dihedral angles between the plane of the phenyl ring and the substituents would provide insight into the degree of rotational freedom and the preferred solid-state conformation.

Theoretical and Computational Chemistry Studies of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimal molecular geometry and understanding the electronic structure of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms in the molecule.

Detailed research findings from such calculations would typically include optimized bond lengths, bond angles, and dihedral angles. For instance, the geometry of the phenol (B47542) ring and the orientation of the trifluoromethyl and methyl groups on the propane (B168953) substituent would be precisely determined. youtube.com The electronic structure analysis reveals key information about the distribution of electrons within the molecule. youtube.com This includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap is a significant indicator of the molecule's stability. nih.gov

Table 1: Exemplary Calculated Geometrical Parameters for this compound

ParameterValue
C-O Bond Length (Phenol)1.36 Å
O-H Bond Length (Phenol)0.96 Å
C-C-F Bond Angle111.5°
Dihedral Angle (Phenol Ring - Propan-2-yl)89.5°

Table 2: Exemplary Calculated Electronic Properties for this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Conformational Analysis and Energetic Stability Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the rotation around the bond connecting the propan-2-yl group to the phenol ring is of particular interest. Quantum chemical calculations can be used to map the potential energy surface as a function of this rotation, identifying the most stable conformers and the energy barriers between them. researchgate.net

These investigations are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The energetic stability of each conformer is determined, and the results can be used to predict the most likely shape of the molecule in different environments. The presence of bulky groups like the trifluoromethyl and methyl groups can lead to significant steric hindrance, influencing the preferred conformation. lumenlearning.com

Table 3: Exemplary Relative Energies of Conformers for this compound

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Staggered0.0095.0
Eclipsed3.505.0

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk These theoretical values, when compared to experimental spectra, can aid in the assignment of signals to specific atoms in the molecule. researchgate.netnih.gov Similarly, the vibrational frequencies and intensities of IR spectra can be computed. diva-portal.orgyoutube.com The calculated IR spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the phenolic hydroxyl group or the C-F stretches of the trifluoromethyl group. biorxiv.orgchemrxiv.org

Table 4: Exemplary Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-OH155.2154.8
C-CF₃128.5 (q)128.1 (q)
C-CH₃25.425.1

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model potential reaction pathways involving this compound. nih.gov This is particularly useful for understanding reaction mechanisms and predicting the feasibility of synthetic routes. By calculating the energies of reactants, products, and intermediates, a potential energy profile for a reaction can be constructed.

A critical aspect of this modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, the mechanism of electrophilic aromatic substitution on the phenol ring could be investigated, identifying the transition states for substitution at the ortho and meta positions relative to the hydroxyl group.

Table 5: Exemplary Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionActivation Energy (kcal/mol)
Ortho15.2
Meta25.8

Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Phenols

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. mdpi.com For a class of compounds like fluorinated phenols, including this compound, QSPR models can be developed to predict various physicochemical and biological properties. researchgate.net

The development of a QSPR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., connectivity indices), or steric (e.g., molecular volume). nih.govresearchgate.net A mathematical equation is then derived to correlate these descriptors with the property of interest, such as lipophilicity (LogP), antioxidant activity, or toxicity. bohrium.comssrn.comnih.gov Such models are valuable for screening new compounds and prioritizing them for synthesis and experimental testing. youtube.comresearchgate.net

Table 6: Exemplary Descriptors Used in a QSPR Model for the Antioxidant Activity of Fluorinated Phenols

DescriptorDescriptionCorrelation with Activity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalPositive
Bond Dissociation Enthalpy (O-H)Energy required to break the O-H bondNegative
LogPOctanol-water partition coefficientPositive
Molecular VolumeThe volume of the moleculeSlightly Negative

Synthesis and Characterization of Derivatives and Analogs of 4 1,1,1 Trifluoro 2 Methylpropan 2 Yl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the synthesis of a wide array of ethers and esters. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Ether Synthesis: The conversion of the phenolic hydroxyl to an ether is commonly achieved via Williamson ether synthesis. organic-chemistry.orgfluorine1.ru This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A variety of alkylating agents can be employed to introduce diverse functionalities. sciforum.netnih.gov For instance, reaction with dialkyl sulfates in the presence of a base is a classic method for preparing methyl and ethyl ethers. fluorine1.ru

Another approach involves the reaction of the phenol with alcohols under specific catalytic conditions. For example, dehydrative alkylation can be performed using a combination of an alcohol and a catalyst system like [Ph3C][B(C6F5)4] and triflic anhydride (B1165640) (Tf2O). doi.org

Esterification: Esterification of the phenolic hydroxyl group is another fundamental transformation, typically achieved by reaction with carboxylic acids or their derivatives. organic-chemistry.orgcloudflare.net The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a well-established method. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. rug.nl

Table 1: Representative Reactions for Modification of the Phenolic Hydroxyl Group

Reaction TypeReagents and ConditionsProduct TypeGeneral Reference
Williamson Ether Synthesis1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R) organic-chemistry.org
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4)Aryl Ester (Ar-O-CO-R) masterorganicchemistry.com
AcylationAcyl Chloride (R-COCl) or Anhydride ((RCO)2O), BaseAryl Ester (Ar-O-CO-R) rug.nl
Dehydrative AlkylationAlcohol (R-OH), [Ph3C][B(C6F5)4], Tf2OAryl Ether (Ar-O-R) doi.org

Derivatization of the Aromatic Ring System for Novel Substitution Patterns

The aromatic ring of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol is amenable to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents—the activating, ortho-, para-directing hydroxyl group and the deactivating para-substituent—govern the position of new substituents. Given that the para position is blocked, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydroxyl group.

Nitration: Nitration is a classic EAS reaction that introduces a nitro (-NO2) group onto the aromatic ring. ijcce.ac.ircorning.com This is typically carried out using a mixture of nitric acid and sulfuric acid. rsc.org The resulting nitrophenol derivatives are valuable intermediates for the synthesis of other functional groups, such as amines, via reduction. The conditions for nitration can be controlled to favor mono- or dinitration. ijcce.ac.irresearchgate.net For phenols, the reaction can be highly selective. google.com

Halogenation: Direct halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br2, Cl2) and a Lewis acid catalyst. This reaction introduces halogen atoms, which can serve as handles for further synthetic transformations such as cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. researchgate.net These reactions typically employ an alkyl or acyl halide and a strong Lewis acid catalyst. The bulky nature of the existing para-substituent may influence the regioselectivity and feasibility of these reactions at the ortho positions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsExpected ProductGeneral Reference
NitrationHNO3, H2SO42-Nitro-4-(...)-phenol rsc.org
BrominationBr2, FeBr32-Bromo-4-(...)-phenol youtube.com
ChlorinationCl2, AlCl32-Chloro-4-(...)-phenol youtube.com
Friedel-Crafts AcylationRCOCl, AlCl32-Acyl-4-(...)-phenol masterorganicchemistry.com

Alterations of the Trifluoromethylated Alkyl Moiety

Direct chemical modification of the highly stable 1,1,1-trifluoro-2-methylpropan-2-yl group presents a significant synthetic challenge due to the strength of the C-F and C-C bonds. The trifluoromethyl group is generally inert to many common chemical transformations. Therefore, the synthesis of analogs with different alkyl moieties typically relies on synthesizing the desired phenol from different starting materials rather than modifying the existing alkyl group post-synthesis. For example, analogs could be prepared by Friedel-Crafts alkylation of phenol with different tertiary alcohols or their corresponding alkenes, provided suitable precursors are available.

Applications in Materials Science and Advanced Chemical Systems

Utilization as Chemical Building Blocks in Polymer Chemistry and Organic Synthesis

The presence of a reactive phenol (B47542) group allows 4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenol to serve as a versatile monomer or building block in the synthesis of various polymers. In polymer chemistry, phenols are crucial for producing a wide array of materials, including polycarbonates and poly(arylene ether)s. The trifluoromethyl group in this particular phenol offers the added advantage of introducing fluorine into the polymer backbone, which can significantly enhance the material's properties.

Polycarbonates, known for their high impact strength and optical clarity, are typically synthesized through the reaction of a bisphenol with a carbonate precursor. While bisphenol A is the most common diol used, the incorporation of other phenols like this compound can be explored to create polycarbonates with modified characteristics. The bulky side group of this phenol would likely influence the polymer's chain packing and, consequently, its physical and mechanical properties.

Poly(arylene ether)s are another class of high-performance thermoplastics valued for their excellent thermal and chemical stability. Their synthesis often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. The use of this compound as a comonomer in the synthesis of poly(arylene ether sulfone)s, for instance, could lead to polymers with improved solubility in organic solvents, a common challenge with rigid-rod polymers. The general approaches for the synthesis of poly(arylene ether)s include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions. researchgate.net

In organic synthesis, the trifluoromethyl group is a key structural motif due to its ability to alter the electronic properties and metabolic stability of molecules. The biocatalytic trifluoromethylation of unprotected phenols has been demonstrated as a method to introduce this group under mild conditions. nih.gov This highlights the chemical accessibility and importance of trifluoromethylated phenols like this compound as intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.

Table 1: Potential Polymer Systems Utilizing this compound
Polymer ClassGeneral Synthesis MethodPotential Property Enhancements
PolycarbonatesCondensation polymerization with a carbonate precursorModified thermal properties, altered refractive index, enhanced solubility
Poly(arylene ether)sNucleophilic aromatic substitutionImproved thermal stability, chemical resistance, and processability

Integration into Novel Advanced Materials for Specific Dielectric or Hydrophobic Properties

The incorporation of fluorine atoms into polymers is a well-established strategy for tuning their dielectric and hydrophobic properties. The trifluoromethyl group in this compound makes it an excellent candidate for designing materials with low dielectric constants and high hydrophobicity.

The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field. Polymers with low dielectric constants are highly sought after for applications in microelectronics, such as insulators in integrated circuits and substrates for high-frequency applications, to reduce signal delay and power dissipation. The presence of fluorine, with its high electronegativity and low polarizability, generally leads to a decrease in the dielectric constant of a polymer. mdpi.com For instance, fluorinated polymers like polytetrafluoroethylene (PTFE) exhibit very low dielectric constants. By incorporating this compound into polymer structures, it is possible to develop new materials with tailored low dielectric properties.

Hydrophobicity, or the ability to repel water, is another critical property for many advanced materials, including coatings, membranes, and self-cleaning surfaces. The introduction of fluorinated groups is a common method to increase the hydrophobicity of a surface. The low surface energy of fluorinated compounds leads to high water contact angles, a measure of hydrophobicity. Surfaces with high water contact angles are desirable for applications requiring water repellency and resistance to fouling. The trifluoromethyl group on the phenol can contribute significantly to creating a hydrophobic surface when it is part of a polymer chain exposed to the environment. For example, fluorinated graphene oxide has been used to create superhydrophobic surfaces with water contact angles exceeding 170°. cmeri.res.in

Table 2: Expected Impact of this compound on Material Properties
PropertyEffect of Trifluoromethyl GroupPotential Application
Dielectric ConstantLowers the dielectric constant due to low polarizability of C-F bonds.Microelectronics, high-frequency circuit boards, insulators.
Hydrophobicity (Water Contact Angle)Increases hydrophobicity and water contact angle due to low surface energy.Water-repellent coatings, self-cleaning surfaces, anti-fouling materials.

Role in the Design of Porous Liquid Solutions and Selective Solvents

Porous liquids are a novel class of materials that combine the permanent porosity of solids with the fluid nature of liquids. These materials have potential applications in gas storage, separation, and catalysis. One approach to creating porous liquids, known as Type 3 porous liquids, involves dispersing porous solid particles in a liquid whose molecules are too large to enter the pores of the solid. The bulky nature of this compound, with its trifluoromethyl and methyl groups, suggests its potential as a component in the design of such systems.

The principle behind Type 3 porous liquids is steric exclusion. If the solvent molecules are larger than the pore openings of the dispersed solid, the pores remain empty and accessible to smaller gas molecules, creating a liquid with permanent porosity. nih.gov The bulky tert-butyl-like group of this compound could make it a suitable candidate as a bulky solvent or as a building block for a larger molecule that can act as the liquid phase in a porous liquid system.

Furthermore, the fluorinated nature of the compound can be advantageous in creating selective solvents. Fluorinated solvents, including ionic liquids with fluorinated components, have shown high solubility and selectivity for fluorinated gases. researchgate.netunl.pt This property is particularly relevant for the capture and separation of greenhouse gases, many of which are fluorocarbons. A porous liquid based on a fluorinated liquid phase could exhibit enhanced selectivity for the absorption of fluorinated gases due to favorable interactions between the gas molecules and the fluorinated solvent, combined with the size-sieving effect of the porous solid. Research has shown that metal-organic frameworks with fluorinated linkers can exhibit high selectivity for the adsorption of fluorinated greenhouse gases. rsc.orgresearchgate.net

Development of Proton Exchange Membranes (PEMs) and Related Electrolytes

Proton exchange membranes (PEMs) are critical components of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and reactant gases. Sulfonated aromatic polymers, such as sulfonated poly(arylene ether)s, are promising alternatives to the commonly used perfluorosulfonic acid membranes like Nafion. The incorporation of fluorine-containing monomers into these polymers can improve their performance and durability.

The trifluoromethyl group in this compound can impart several benefits to PEMs. The electron-withdrawing nature of the -CF3 group can increase the acidity of the sulfonic acid groups in the polymer, which in turn can enhance proton conductivity. rsc.org Additionally, the hydrophobic character of the fluorinated group can help in creating well-defined hydrophilic/hydrophobic phase separation within the membrane. This phase separation is crucial for the formation of efficient proton transport channels. rsc.org

Several studies have reported the synthesis of novel sulfonated poly(arylene ether)s containing tetra-trifluoromethyl side chains for PEM applications. rsc.org These polymers have demonstrated high proton conductivity, good dimensional stability, and excellent oxidative stability. For example, a series of sulfonated poly(arylene ether)s with tetra-trifluoromethyl-substituted multi-phenyl structures showed proton conductivities comparable to or higher than Nafion. rsc.org While these studies may not have used this compound specifically, the principles demonstrated are directly applicable. The use of this phenol as a comonomer in the synthesis of such polymers would be a logical step in the design of next-generation PEMs.

Table 3: Potential Contributions of this compound to PEM Properties
PEM PropertyPotential EnhancementUnderlying Mechanism
Proton ConductivityIncreasedEnhanced acidity of sulfonic acid groups due to electron-withdrawing -CF3 group.
MorphologyImproved hydrophilic/hydrophobic phase separationHydrophobic nature of the fluorinated side chain promoting the formation of distinct proton channels.
Chemical StabilityEnhancedStrong C-F bonds contribute to overall polymer stability.
Dimensional StabilityImprovedBulky side group can reduce excessive water uptake and swelling.

Environmental Chemical Investigations Pertaining to Fluorinated Phenols Excluding Ecological Toxicity

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of fluorinated phenols, such as 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol, in environmental matrices like water, soil, and sediment are critical for understanding their prevalence and fate. nih.gov Due to the diverse and complex nature of these matrices, a combination of sophisticated extraction and analytical techniques is required to achieve accurate and sensitive measurements at trace levels. nih.govdphen1.com

Sample preparation is a crucial first step, often involving solid-phase extraction (SPE) to isolate and preconcentrate the target analytes from the sample matrix while removing potential interferences. dphen1.comepa.gov Wide-spectrum polymer packing materials are effective for extracting a range of endocrine-disrupting chemicals, including various phenols, from water samples. dphen1.com For solid matrices like sediment and soil, ultrasound-assisted extraction followed by an SPE clean-up is a widely employed procedure. researchgate.net

Following extraction, chromatographic techniques are the primary methods for separation and analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used. epa.govresearchgate.net In recent years, the use of liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), has significantly increased for the analysis of phenolic compounds. researchgate.net This is due to its high selectivity and sensitivity, allowing for the determination of compounds at nanogram-per-liter (ng/L) concentrations. dphen1.com For GC analysis, derivatization may be necessary for polar phenols to improve their volatility and thermal stability. nih.gov

Mass spectrometry (MS) is the preferred detection method due to its ability to provide structural information for confirmation and to distinguish target analytes from matrix interferences. researchgate.netnih.gov For fluorinated compounds specifically, ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy offers a unique and powerful tool. nih.govacs.org Given that the ¹⁹F nucleus is 100% naturally abundant and there is a lack of background signals, ¹⁹F-NMR provides an advantage in sensitivity for identifying and quantifying fluorinated parent compounds and their transformation products without the need for authentic standards. nih.govresearchgate.net Combining methods like ¹⁹F-NMR, mass spectrometry, and chromatography provides complementary and comprehensive information on the presence and transformation of fluorinated molecules in the environment. nih.govacs.org

TechniquePrincipleApplicable MatrixTypical Detection LimitsReference
HPLC-DADSeparation based on polarity, detection via UV-Vis absorption.Surface Water, Wastewater4.38 - 167 ng/L mdpi.com
GC/MSSeparation of volatile compounds, detection by mass-to-charge ratio.Drinking Water, Soil0.02 - 0.58 µg/L epa.govnih.gov
LC-MS/MSHigh-efficiency separation with highly selective and sensitive mass detection.Environmental Waters0.1 - 20.0 ng/L dphen1.com
¹⁹F-NMRDetection and quantification of fluorine-containing compounds.Aqueous SamplesNot specified, high sensitivity nih.govacs.org

Environmental Distribution and Persistence Modeling

Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals like this compound. nih.gov These models simulate the behavior of a chemical after its release into the environment, estimating its partitioning between different environmental compartments such as air, water, soil, and sediment. diva-portal.orgdefra.gov.uk

Multimedia environmental models, often based on the fugacity concept, are commonly used for persistent organic pollutants (POPs). diva-portal.org Fugacity, which can be understood as the "escaping tendency" of a chemical from a phase, is used to model the distribution of a substance until equilibrium is reached between compartments. diva-portal.org To parameterize these models, key physicochemical properties of the compound are required, including its partitioning coefficients (e.g., octanol-water partition coefficient, Kₒw), water solubility, and vapor pressure. nih.gov

For fluorinated compounds, unique properties must be considered. The fluorinated portion of the molecule is both hydrophobic (water-repelling) and lipophobic (fat-repelling), while the phenol (B47542) group is hydrophilic (water-attracting). ny.gov This dual nature influences its partitioning behavior. For instance, sorption to soil and sediment is a critical process affecting the transport of such compounds in aquatic and terrestrial systems. nih.gov This sorption is often strongly influenced by the organic carbon content of the soil or sediment (fₒc). nih.gov

Model ParameterDescriptionImportance in ModelingReference
Octanol-Water Partition Coefficient (Kₒw)Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium.Indicates potential for bioaccumulation and sorption to organic matter. nih.gov
Vapor PressureThe pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases.Determines the tendency of a compound to partition into the atmosphere. defra.gov.uk
Water SolubilityThe maximum amount of a chemical that will dissolve in pure water.Influences mobility in aquatic systems and the potential for leaching from soils. defra.gov.uk
Degradation Rate ConstantsRates of chemical breakdown via processes like photolysis, hydrolysis, and biodegradation.Determines the overall persistence of the compound in different environmental compartments. researchgate.net
Soil/Sediment Sorption Coefficient (Kₒc)A measure of a chemical's tendency to sorb to the organic carbon fraction of soil or sediment.Controls the mobility of the compound in soil and its availability in the water column. nih.gov

Q & A

Basic: What are the key synthetic strategies for preparing 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol?

Methodological Answer:
The synthesis typically involves coupling a phenol derivative with a trifluoromethyl-containing precursor. For example, Suzuki-Miyaura cross-coupling using a boronic ester intermediate (e.g., 4,4,5,5-tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane) can introduce the trifluoromethylpropan-2-yl group to the aromatic ring . Alternative routes may employ Friedel-Crafts alkylation or nucleophilic aromatic substitution under anhydrous conditions. Purification often requires column chromatography and recrystallization to achieve >95% purity, verified via HPLC.

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation combines X-ray crystallography , NMR , and FTIR spectroscopy . Single-crystal X-ray diffraction (as described for similar compounds in and ) provides precise bond lengths, angles, and crystal packing details. For example, a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.295 Å, b = 9.587 Å, and β = 101.548° has been reported for structurally analogous phenolic derivatives . 19F NMR^{19}\text{F NMR} is critical for confirming the trifluoromethyl group’s presence, with typical shifts between -60 to -70 ppm.

Advanced: What steric and electronic effects arise from the trifluoromethyl group, and how do they influence reactivity?

Methodological Answer:
The trifluoromethyl group introduces significant steric hindrance and electron-withdrawing effects , altering reaction pathways. For instance:

  • Steric effects : The bulky -CF₃ group reduces accessibility to the phenolic -OH in nucleophilic reactions, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Electronic effects : The -CF₃ group decreases electron density on the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT calculations) quantify these effects by analyzing frontier molecular orbitals .

Advanced: What intermolecular interactions dominate its crystalline structure, and how do they affect material properties?

Methodological Answer:
In the crystal lattice, O–H···N hydrogen bonding and C–H···π interactions stabilize the structure. For example, centrosymmetric dimers form via O–H···N bonds (distance ~2.8 Å), which further assemble into layers parallel to the (101) plane . These interactions influence melting points (117–119°C for analogous compounds) and solubility in non-polar solvents . Hirshfeld surface analysis can quantify interaction contributions (e.g., H···F contacts in fluorinated derivatives).

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Methodological Answer:
SAR studies focus on modifying the phenolic -OH and trifluoromethylpropan-2-yl moieties to enhance target binding. For example:

  • Replace the -OH group with bioisosteres (e.g., -NH₂, -SH) to improve metabolic stability .
  • Introduce substituents at the para position to modulate steric bulk and hydrophobic interactions with kinase active sites (e.g., RET kinase inhibition in ).
  • Molecular docking (AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination) validate binding affinity and selectivity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:
Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects . Strategies include:

  • Variable-temperature NMR to assess dynamic processes (e.g., hindered rotation of the -CF₃ group).
  • DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with crystallographic data .
  • Powder X-ray diffraction to confirm polymorphic consistency .

Advanced: What computational methods predict the metabolic stability of derivatives?

Methodological Answer:
In silico ADME models (e.g., SwissADME, pkCSM) evaluate metabolic pathways:

  • Phase I metabolism : Cytochrome P450 enzymes (CYP3A4, CYP2D6) are simulated using docking to identify susceptible sites (e.g., -OH glucuronidation).
  • Half-life prediction : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding to serum albumin .
  • Toxicity screening : QSAR models predict mutagenicity (Ames test) and hERG channel inhibition .

Advanced: How are solubility challenges addressed in biological assays?

Methodological Answer:
The compound’s hydrophobicity (logP ~3.5) necessitates:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoparticle formulations : Lipid-based carriers (e.g., liposomes) improve bioavailability in in vivo models.
  • pH adjustment : Deprotonation of the phenolic -OH (pKa ~10) in alkaline buffers (pH 8–9) enhances solubility for cell-based assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.